1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine

DPP-4 inhibition Type 2 diabetes Enzyme assay

Researchers sourcing the penultimate intermediate for Teneligliptin face risks from regioisomers that compromise downstream DPP-4 potency. This compound, with its precise 3-methyl-1-phenylpyrazole substitution, is the sole intermediate that ensures the required 'J-shaped' binding mode for high inhibitory activity. - Delivers the exact scaffold for achieving an IC50 of 0.37 nM against human DPP-4, enabling 49-fold greater potency than Sitagliptin. - Serves as the certified Teneligliptin Impurity A reference standard, essential for HPLC method validation and regulatory ANDA submissions. - Supports continuous-flow synthesis routes, enabling scalable, high-throughput manufacturing with reduced cycle times for process chemists.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
CAS No. 401566-79-8
Cat. No. B052795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine
CAS401566-79-8
Synonyms1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-piperazine
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3
InChIKeyFBCUUXMVVOANMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Key DPP-4 Intermediate


1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine (CAS 401566-79-8), also designated as Teneligliptin Impurity A [1], is a heterocyclic building block comprising a pyrazole ring substituted at the 5-position with a piperazine moiety. It serves as the penultimate key intermediate in the multi-step synthesis of Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor [2], and is also employed as a certified reference standard for analytical method validation in pharmaceutical quality control [1].

Penultimate key intermediate for Teneligliptin synthesis

Certified Impurity A reference standard for analytical method validation

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Irreplaceable vs. Generic Analogs


Substituting this specific intermediate with generic piperazine-pyrazole analogs introduces significant risk to downstream synthetic fidelity and analytical reliability. The compound's precise substitution pattern—a 3-methyl-1-phenylpyrazole coupled to piperazine at the 5-position—is structurally determinant for the DPP-4 inhibitory potency of the final drug substance Teneligliptin [1]. Regioisomers such as 1-(5-methyl-2-phenylpyrazol-3-yl)piperazine or derivatives lacking the 3-methyl substitution yield substantially altered steric and electronic profiles at the DPP-4 active site [2], resulting in marked differences in inhibitory activity [1]. Furthermore, in analytical applications, this compound is the designated Teneligliptin Impurity A, and substitution with a non-identical analog compromises the accuracy of HPLC quantification and regulatory compliance during ANDA submissions [3].

Regioisomeric piperazine-pyrazole analogs may alter steric and electronic fit at DPP-4, shifting inhibitory profile and synthetic outcome.

Replacing with a non-identical impurity standard compromises HPLC quantification accuracy and ANDA regulatory compliance.

Lack of 3-methyl substitution leads to marked DPP-4 interaction differences; direct replacement in Teneligliptin route is not supported.

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Evidence vs. Analogs


DPP-4 Inhibitory Potency Comparison

While the target compound itself is an intermediate and does not directly possess DPP-4 inhibitory activity, its incorporation into Teneligliptin confers a potency that substantially exceeds that of other clinically approved DPP-4 inhibitors. Teneligliptin demonstrates an IC50 of 0.37 nM against human DPP-4 [1], which is approximately an order of magnitude more potent than Vildagliptin and roughly two orders of magnitude more potent than Sitagliptin [2].

DPP-4 potency
Head-to-head
Teneligliptin IC50 0.37 nM (human)
vs Sitagliptin 18 nM, Vildagliptin 3.5 nM
Reported higher enzymatic inhibition; informs intermediate selection for potent inhibitor synthesis.
Cross-study comparable; confirm with current enzyme assay.
DPP-4 inhibition Type 2 diabetes Enzyme assay

DPP-4 Selectivity Over DPP-8 and DPP-9

The unique 'J-shaped' binding mode of Teneligliptin, dictated by the structural features of the 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine-derived moiety, confers exceptional selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9. Teneligliptin exhibits IC50 values of 260 nM and 540 nM for human DPP-8 and DPP-9, respectively , resulting in a selectivity index of approximately 700- to 1500-fold [1]. This selectivity profile is superior to that observed for several other gliptins and is linked to a lower potential for off-target toxicities such as alopecia and thrombocytopenia [2].

Selectivity DPP-8/9
Class-level
~700-fold over DPP-8
~1459-fold over DPP-9
High selectivity profile linked to J-shaped binding; supports selectivity-driven intermediate use.
Class-level inference; verify with specific assay panel.
Selectivity DPP-8 DPP-9 Off-target

In Vivo Potency and Duration of Action

The structural features contributed by the 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine moiety translate into superior in vivo potency. In Wistar rats, the ED50 for plasma DPP-4 inhibition by Teneligliptin is 0.41 mg/kg [1]. This is approximately 67-fold more potent than Sitagliptin (ED50: 27.3 mg/kg) and 31-fold more potent than Vildagliptin (ED50: 12.8 mg/kg) . Furthermore, Teneligliptin provides sustained DPP-4 inhibition for over 24 hours post-dose [1], supporting once-daily dosing.

In vivo potency
Head-to-head
Teneligliptin ED50 0.41 mg/kg (rat)
vs Sitagliptin 27.3 mg/kg, Vildagliptin 12.8 mg/kg
Reported higher in vivo potency and >24 h duration; supports intermediate for long-acting inhibitor research.
Animal model; human translation requires review.
Pharmacokinetics In vivo efficacy ED50

Synthetic Route Efficiency: Direct vs. De Novo

The procurement of 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine as a pre-formed intermediate streamlines the synthesis of Teneligliptin. A patented continuous-flow process utilizes this specific intermediate in a reductive amination step with a polysilane–Pd catalyst, enabling efficient and scalable production . This route obviates the need for constructing the complex pyrazole-piperazine core de novo, which typically involves multi-step sequences with lower overall yield [1].

Synthetic route
Method context
Direct reductive amination bypasses multi-step de novo core construction
Reduces synthetic steps; enables continuous-flow process for scalable API manufacturing.
Catalyst compatibility and yield optimization required.
Synthetic efficiency Process chemistry Yield

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Application Scenarios


Teneligliptin API and Hydrobromide Salt Synthesis

This compound is the essential penultimate intermediate for the synthesis of Teneligliptin . The resulting API exhibits an IC50 of 0.37 nM against human DPP-4, which is 49-fold more potent than Sitagliptin and 9.5-fold more potent than Vildagliptin [1][2]. Its use directly enables the production of a highly potent, once-daily DPP-4 inhibitor with a proven therapeutic window derived from its >700-fold selectivity over DPP-8/DPP-9 [3].

Teneligliptin Impurity A Reference Standard

Designated as Teneligliptin Impurity A, this compound is a certified reference standard [4] essential for developing and validating HPLC or LC-MS/MS methods used in pharmaceutical quality control and regulatory submissions (e.g., ANDA filings) for Teneligliptin formulations [5]. Its use ensures accurate quantification and compliance with ICH guidelines for impurity profiling.

Next-Generation DPP-4 Inhibitor Design

The 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine scaffold serves as a privileged structure for medicinal chemistry optimization. Its known contribution to the 'J-shaped' binding mode and high DPP-4 selectivity [3] makes it an ideal starting point for designing novel DPP-4 inhibitors with potentially improved pharmacokinetic or selectivity profiles beyond those of Teneligliptin.

Continuous-Flow Process for API Manufacturing

This intermediate is compatible with modern continuous-flow synthesis methodologies, as demonstrated by its successful use in a polysilane–Pd-catalyzed reductive amination to yield Teneligliptin . Procuring this intermediate enables process chemists to develop and scale efficient, high-throughput manufacturing routes, reducing batch cycle times and improving process safety compared to traditional batch synthesis.

Application
Selection Property
Validation Focus
Teneligliptin API synthesis
Penultimate intermediate for DPP-4 inhibitor pathway
Enzymatic potency and selectivity assay context
Impurity reference standard
Certified Impurity A identity and purity
HPLC/LC-MS method accuracy, ICH impurity profiling
Medicinal chemistry scaffold
Privileged J-shaped binding scaffold
Selectivity screening, off-target profiling review
Continuous-flow process dev.
Compatible with reductive amination and polysilane–Pd
Process scalability, catalyst performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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